molecular formula C21H27N5O2 B2817895 3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848866-95-5

3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2817895
CAS No.: 848866-95-5
M. Wt: 381.48
InChI Key: XURFDQFRQBSPHR-UHFFFAOYSA-N
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Description

3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a purine and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine and pyrimidine precursors, followed by their coupling under specific conditions. Common reagents used in the synthesis include organometallic catalysts and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism by which 3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine and pyrimidine derivatives with varying substituents. Examples include:

  • 3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties

Properties

CAS No.

848866-95-5

Molecular Formula

C21H27N5O2

Molecular Weight

381.48

IUPAC Name

3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C21H27N5O2/c1-5-6-10-26-19(27)17-18(23(4)21(26)28)22-20-24(11-7-12-25(17)20)16-9-8-14(2)15(3)13-16/h8-9,13H,5-7,10-12H2,1-4H3

InChI Key

XURFDQFRQBSPHR-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)C)N(C1=O)C

solubility

not available

Origin of Product

United States

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